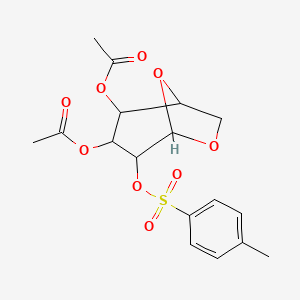
3,4-Di-O-Acetyl-1,6-Anhydro-2-O-p-Toluolsulfonyl-β-D-Glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Introduction 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is a specialized chemical compound derived from glucose. It is a significant molecule in carbohydrate chemistry and has various implications in synthetic organic chemistry.
Synthesis Analysis The synthesis of related compounds involves complex organic reactions. For instance, 1,6-Anhydro-β-D-glucopyranose can be synthesized from 6-O-p-toluenesulfonyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose through treatment with sodium methoxide (Akagi, Tejima & Haga, 1962). Another example involves the use of 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosyl esters in the synthesis of various derivatives (Tomić & Keglević, 1983).
Molecular Structure Analysis X-ray analysis plays a crucial role in determining the molecular structure of such compounds. A study on a similar disaccharide, which is structurally related to our compound of interest, revealed insights into the conformations of its sugar-ring systems and the glycosidic linkage angles (Strumpel, Schmidt, Luger & Paulsen, 1984).
Chemical Reactions and Properties The chemical reactions of these compounds involve various functionalizations. For example, photobromination of 2,3,4-tri-O-acetyl-1,6-anhydro-β-D-glucopyranose leads to bromination at specific positions and formation of derivatives (Ferrier & Furneaux, 1980).
Physical Properties Analysis The physical properties, such as crystal structure and phase transitions, are critical for understanding these compounds. A study on 1,2,3,4,6-penta-O-trimethylacetyl-beta-D-glucopyranose highlights the importance of crystallography in elucidating the structures and physical properties of carbohydrate derivatives (Haines & Hughes, 2007).
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomikforschung eingesetzt {svg_1}. Proteomik ist die umfassende Untersuchung von Proteinen, insbesondere ihrer Strukturen und Funktionen. Dieses Gebiet ist für unser Verständnis von Krankheitsprozessen und die Entwicklung neuer therapeutischer Strategien von entscheidender Bedeutung.
Biomedizinische Industrie
Die Verbindung ist in der biomedizinischen Industrie von großem Wert {svg_2}. Sie könnte bei der Entwicklung neuer Medikamente, Therapien oder diagnostischer Werkzeuge eingesetzt werden.
Antivirales Mittel
Sie zeigt Potenzial als antivirales Mittel, insbesondere gegen Herpes-Simplex-Virus-1 {svg_3}. Antivirale Mittel werden zur Behandlung von Virusinfektionen oder zur Behandlung der Symptome solcher Infektionen eingesetzt.
Hemmung der Virusreplikation
Mit ihren einzigartigen Acetyl- und Tosylgruppen zeigt diese Verbindung vielversprechende Ergebnisse bei der Hemmung der Virusreplikation {svg_4}. Dies könnte besonders bei der Behandlung von Viruserkrankungen nützlich sein.
Entwicklung neuer antiviraler Medikamente
Die Verbindung könnte Einblicke in die Entwicklung neuer antiviraler Medikamente liefern {svg_5}. Die Entwicklung neuer antiviraler Medikamente ist entscheidend im Kampf gegen neu auftretende und wiederauftretende Viruserkrankungen.
Forschung zu Virusinfektionen
Die Verbindung ist eine außergewöhnliche antivirale Verbindung, die eine bemerkenswerte Wirksamkeit in der Forschung zu Virusinfektionen zeigt, die durch verschiedene Arten von Viren verursacht werden {svg_6}.
Wirkmechanismus
Target of Action
The primary target of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is the Herpes Simplex Virus-1 (HSV-1) . HSV-1 is a virus that causes infections of the mouth, skin, eyes, and central nervous system. It is one of the most common viruses affecting humans.
Mode of Action
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose interacts with HSV-1 by inhibiting viral replication . The unique acetyl and tosyl groups of this compound play a crucial role in this inhibition .
Biochemical Pathways
It is known that the compound interferes with the replication process of hsv-1 . This interference could potentially affect various biochemical pathways involved in viral replication and protein synthesis.
Pharmacokinetics
It is known that the compound is a solid at room temperature and is soluble in ethyl acetate and methanol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose is the inhibition of HSV-1 replication . This inhibition could potentially lead to a decrease in the severity and duration of HSV-1 infections.
Action Environment
The action of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-beta-D-glucopyranose can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at -20° C . Additionally, the compound’s solubility in Ethyl Acetate and Methanol suggests that its action could be influenced by the presence of these solvents in the environment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMOPIWZWABELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
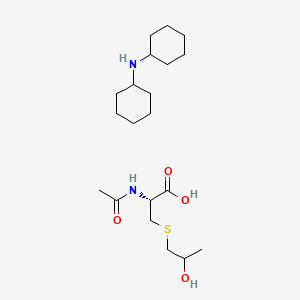
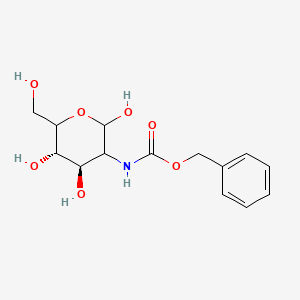
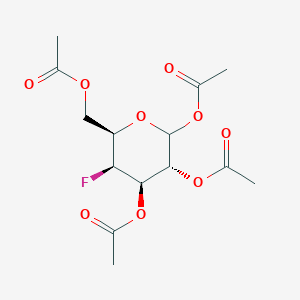
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)
![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)
![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)
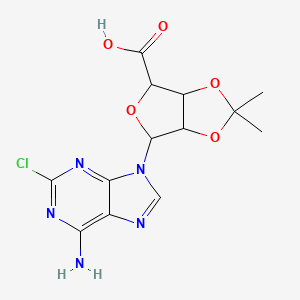
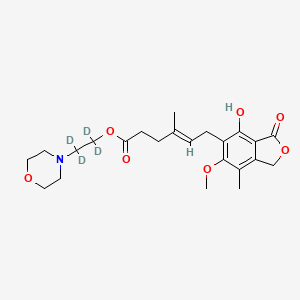
![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)



![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)